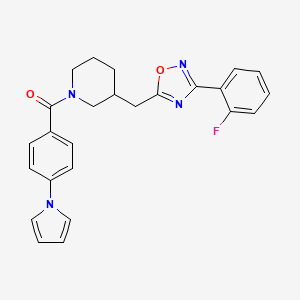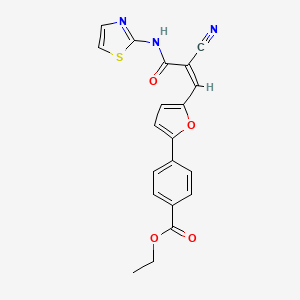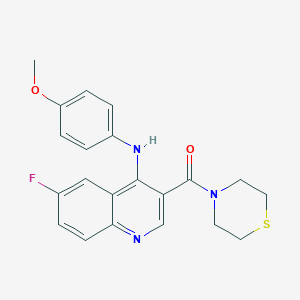![molecular formula C15H16N6O2 B2486065 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1904057-27-7](/img/structure/B2486065.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine and dihydropyridine families, known for their versatile chemical and biological properties. This combination potentially offers a unique profile for various scientific applications, excluding pharmacological uses mentioned in your constraints.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. For instance, compounds with similar frameworks have been synthesized through heterocyclization reactions, utilizing N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles or by reacting phenyl or ethyl isothiocyanate with ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate followed by cyclocondensation with orthoesters (Velihina et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often confirmed using techniques like X-ray diffraction (XRD), NMR, and IR spectroscopy. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by XRD and various spectroscopic techniques, confirming the intended structural features and providing insights into the molecular geometry and electronic structure (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary significantly depending on the substituents and reaction conditions. For instance, reactions with active methylene compounds, hydrazine hydrate, hydroxylamine, and various amines have been reported to afford a range of substituted products, showcasing the versatility of these compounds in synthetic chemistry (Farghaly, 2008).
Scientific Research Applications
Antitumor and Antimicrobial Activities
Novel derivatives incorporating the [1,2,4]triazolo[1,5-a]pyrimidin moiety have been synthesized, demonstrating significant antitumor and antimicrobial activities. These compounds, through various synthetic pathways, yielded substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) were found to be comparable to those of 5-fluorouracil, suggesting potential applications in cancer treatment. Additionally, the antimicrobial activity of selected products was evaluated, showing promise for use in combating microbial infections (Riyadh, 2011).
Functionalized Triazolopyrimidine Library
A one-pot sequential approach has been developed for the synthesis of highly functionalized [1,2,4]triazolo[4,3-c]pyrimidine-8-carboxamides. This method simplifies the production of triazolopyrimidines by omitting the need for metal-mediated cross-coupling reactions, thereby offering a metal-free organic synthesis route. This innovative synthesis strategy enhances the efficiency of generating compound libraries for further biological evaluation, indicating potential applications in drug discovery and medicinal chemistry (Vilapara et al., 2015).
Supramolecular Assemblies
Research into novel pyrimidine derivatives has led to the development of compounds that serve as suitable ligands for co-crystallization with macrocyclic compounds, forming hydrogen-bonded supramolecular assemblies. These structures, characterized by 2D and 3D networks, suggest applications in materials science, particularly in the design of new materials with specific physical or chemical properties (Fonari et al., 2004).
Antimicrobial Evaluation of Thienopyrimidine Derivatives
Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. The structural modification of these compounds, resulting in annelation of various moieties, has demonstrated pronounced antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Bhuiyan et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They have also been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of certain enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
[1,2,4]triazolo[1,5-a]pyrimidines have been reported to interact with various biochemical pathways, depending on their specific targets . For example, they can affect pathways related to cell growth and proliferation, inflammation, and neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Given the reported biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, it can be inferred that this compound may have effects on cell growth, inflammation, and neurotransmission .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-20-7-3-5-12(14(20)23)13(22)16-6-2-4-11-8-17-15-18-10-19-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRKDRUMZUZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)
![N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2--yl]-vinyl}-4-methyl-benzamide](/img/structure/B2485989.png)
![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)
![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)



![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)



![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)